Z-D-Arg-OH HCl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Z-D-Arg-OH HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Serves as a substitute for L-arginine in biochemical studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

Target of Action

Z-D-Arg-OH Hydrochloride, also known as Nα-Cbz-D-arginine hydrochloride, primarily targets proteins, specifically interacting with certain protein surface patches via interaction with guanidinium and carboxylate amino acid side chains . The compound’s primary role is to stabilize proteins and suppress protein aggregation .

Mode of Action

The compound interacts with its protein targets by preferentially including or excluding itself from the protein surface. This effect is concentration-dependent, with an apparent saturation of the protein surface at around 0.5 M, above which Z-D-Arg-OH Hydrochloride is considered to be excluded . The compound’s ability to suppress protein aggregation follows the empirical Hofmeister series, with phosphate, sulfate, and citrate more strongly interacting with the arginine cation and suppressing aggregation .

Biochemical Pathways

Z-D-Arg-OH Hydrochloride affects the biochemical pathways related to protein stabilization and aggregation. It is especially true for various salt forms of arginine, whose ability to suppress protein aggregation was shown to follow the empirical Hofmeister series . The compound is also involved in the biosynthetic pathways of cyanobactins, which are linear and cyclic peptides produced through the post-translational modification of precursor peptides .

Pharmacokinetics

It is known that the compound is catabolized primarily through the arginase pathway, accounting for 76-85% and 81-96% of arg catabolism in extraintestinal tissues of pigs and rats, respectively . The compound has been shown to have no adverse effects when supplemented in the diet of these animals .

Result of Action

The primary result of Z-D-Arg-OH Hydrochloride’s action is the stabilization of proteins and suppression of protein aggregation . This can increase protein solubility and stability, which is beneficial in the fields of structural biology and vaccine development .

Action Environment

The action of Z-D-Arg-OH Hydrochloride is influenced by environmental factors such as pH and temperature. For example, the compound has been shown to suppress aggregation of monoclonal antibody preparations induced by increased temperatures or pH . It is also effective under accelerated stability conditions at weakly acidic to neutral pH .

Análisis Bioquímico

Biochemical Properties

Z-D-Arginine hydrochloride is an N-Cbz-protected form of D-Arginine . D-Arginine is an unnatural isomer of L-Arginine and is used to inhibit glutamate-induced nitric oxide production in rats . The specific enzymes, proteins, and other biomolecules that Z-D-Arginine hydrochloride interacts with are not well-documented in the literature. Given its structural similarity to arginine, it may interact with similar biochemical pathways.

Cellular Effects

It is known that D-Arginine, the parent compound of Z-D-Arginine hydrochloride, can inhibit glutamate-induced nitric oxide production in rats . This suggests that Z-D-Arginine hydrochloride may have similar effects on cellular processes related to nitric oxide production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Z-D-Arg-OH HCl involves a two-step process:

Reaction of D-arginine with benzyl carbamate (CBZ): This reaction generates N-Cbz-D-arginine base.

Reaction of N-Cbz-D-arginine base with hydrochloric acid: This step produces N-Cbz-D-arginine hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Arg-OH HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparación Con Compuestos Similares

Similar Compounds

N-Cbz-L-arginine hydrochloride: A similar compound with a different stereochemistry.

N-Cbz-D-lysine hydrochloride: Another amino acid derivative with similar protective groups.

N-Cbz-D-ornithine hydrochloride: A related compound with a different amino acid backbone.

Uniqueness

Z-D-Arg-OH HCl is unique due to its specific stereochemistry and protective groups, which make it particularly useful in certain biochemical and pharmaceutical applications. Its ability to inhibit specific biochemical pathways also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

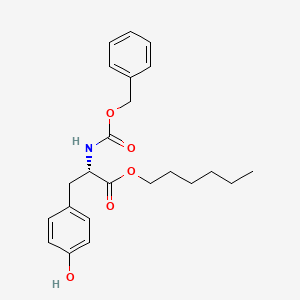

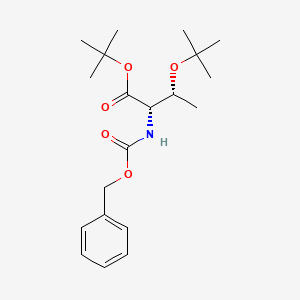

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718543 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-05-3 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)